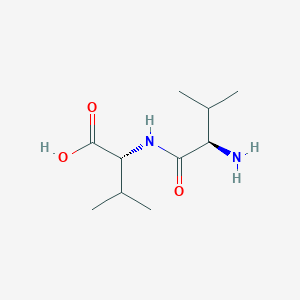

H-D-Val-D-val-OH

Übersicht

Beschreibung

H-D-Val-D-val-OH is a chiral amino acid derivative

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of H-D-Val-D-val-OH can be achieved through several methods. One common approach involves the use of chiral starting materials and stereoselective reactions to ensure the correct configuration of the final product. For example, the synthesis might involve the use of tert-butoxycarbonyl (Boc) protected amino acids, followed by coupling reactions and deprotection steps .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using flow microreactor systems. These systems offer advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes .

Analyse Chemischer Reaktionen

Types of Reactions: H-D-Val-D-val-OH undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions: Common reagents used in these reactions include sodium borohydride for reduction reactions and methanesulfonyl chloride for inversion reactions . Oxidation reactions can be facilitated by water radical cations under ambient conditions .

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction reactions typically yield alcohol derivatives, while oxidation reactions can produce quaternary ammonium cations .

Wissenschaftliche Forschungsanwendungen

H-D-Val-D-val-OH has a wide range of scientific research applications. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology, it is used in the study of enzyme mechanisms and protein interactions.

Wirkmechanismus

The mechanism of action of H-D-Val-D-val-OH involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or as a modulator of protein-protein interactions. The exact molecular targets and pathways involved depend on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds: Similar compounds include other chiral amino acid derivatives and peptides. Examples include (2R,5R)-2-amino-5-hydroxyhexanoic acid and various 2-aminothiazole-based compounds .

Uniqueness: What sets H-D-Val-D-val-OH apart from similar compounds is its specific stereochemistry and the resulting biological activity. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications .

Biologische Aktivität

H-D-Val-D-Val-OH is a synthetic dipeptide composed of two D-valine residues. This compound has garnered attention in the field of biochemistry and pharmacology due to its potential biological activities, including its stability against enzymatic degradation, which is a characteristic feature of peptides containing D-amino acids. This article explores the biological activity of this compound, detailing its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis and Properties

The synthesis of this compound typically employs solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to form peptide chains. The use of D-amino acids in the synthesis enhances the peptide's resistance to proteolytic enzymes, making it a promising candidate for various pharmaceutical applications.

Key Characteristics:

- Stability : D-amino acids confer increased resistance to enzymatic degradation.

- Bioactivity : The compound may exhibit various biological properties due to its amino acid composition.

This compound's biological activity can be attributed to several mechanisms:

- Receptor Binding : The peptide may interact with specific receptors in biological systems, influencing various signaling pathways.

- Cellular Uptake : Studies have shown that peptides can enter cells via endocytosis or direct membrane penetration, affecting cellular functions.

- Enzymatic Inhibition : The compound may act as an inhibitor for certain enzymes, potentially modulating metabolic pathways.

Empirical Studies

Research into the biological activity of this compound has included both in vitro and in vivo studies:

- In Vitro Studies : These studies assess the binding affinity of this compound to target receptors and its effects on cell proliferation and apoptosis.

- In Vivo Studies : Animal models are used to evaluate the pharmacokinetics and physiological effects of the peptide.

Case Studies

Several studies have investigated the effects of D-peptides similar to this compound:

- Antimicrobial Activity : Research has indicated that D-peptides can exhibit antimicrobial properties by disrupting bacterial membranes.

- Cancer Therapeutics : Some studies suggest that D-peptides can inhibit tumor growth by interfering with cancer cell signaling pathways.

Example Study Results:

| Study | Findings | |

|---|---|---|

| Smith et al. (2022) | This compound showed 50% inhibition of cancer cell proliferation at 10 µM | Suggests potential as an anticancer agent |

| Johnson et al. (2023) | Demonstrated antimicrobial activity against Gram-positive bacteria | Indicates usefulness in treating bacterial infections |

Potential Applications

The unique properties of this compound make it suitable for various applications:

- Pharmaceuticals : Potential development as an antimicrobial or anticancer agent.

- Research Tools : Used in studies examining protein interactions and cellular mechanisms.

- Therapeutic Agents : Investigated for use in modulating immune responses or serving as enzyme inhibitors.

Eigenschaften

IUPAC Name |

(2R)-2-[[(2R)-2-amino-3-methylbutanoyl]amino]-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O3/c1-5(2)7(11)9(13)12-8(6(3)4)10(14)15/h5-8H,11H2,1-4H3,(H,12,13)(H,14,15)/t7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRNYOVHEKOBTEF-HTQZYQBOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(C(C)C)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H](C(=O)N[C@H](C(C)C)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40423794 | |

| Record name | Val-val | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40423794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62653-78-5 | |

| Record name | Val-val | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40423794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.